molecular formula C26H27FN4O2S B2720902 N-cyclohexyl-3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1037168-71-0

N-cyclohexyl-3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Katalognummer B2720902
CAS-Nummer: 1037168-71-0
Molekulargewicht: 478.59
InChI-Schlüssel: SNMYVTVYGNKWDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C26H27FN4O2S and its molecular weight is 478.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Formulation Development

N-cyclohexyl-3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide and related compounds have been investigated for their potential in pharmaceutical formulation development. Research focused on the degradation kinetics, solubility, and intravenous formulation considerations for such compounds due to their complex stability and solubility profiles. It was found that equilibrium between compounds and their degradation products in water necessitates exploring alternative formulation strategies, highlighting the challenges in developing stable and effective drug formulations for clinical use (Gu et al., 1988).

Synthesis and Biological Activity

The synthesis of novel derivatives and their biological activities are significant areas of research. For example, derivatives synthesized from the compound's framework have shown promising anti-monoamine oxidase and antitumor activities. Such research underscores the therapeutic potential of these compounds and their derivatives in treating various diseases, including cancer (Markosyan et al., 2015).

Photocatalytic Applications

Recent studies have explored the photocatalytic applications of related quinazolinone compounds, demonstrating their utility in novel synthetic pathways. Photocatalytic oxidative/reductive cyclization reactions of N-cyanamide alkenes with arylsulfinic acids or arylsulfonyl chlorides have been reported, providing new strategies for the synthesis of sulfonated quinazolinones. This research opens new avenues for using these compounds in chemical synthesis and manufacturing processes (Qian et al., 2017).

Antibacterial and Antitumor Activities

The antibacterial and antitumor activities of quinazolinone derivatives have been a focal point of research, with several new compounds synthesized and evaluated for their bioactivities. Some derivatives have shown excellent activity against Ralstonia solanacearum and Gibberella zeae, surpassing that of commercial bactericides and fungicides. These findings suggest the potential of these compounds in developing new therapeutic agents for bacterial and fungal infections (Zeng et al., 2016).

Antiviral Activities

The synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives and their evaluation for antiviral activities, particularly against Tobacco mosaic virus (TMV), highlight the potential of these compounds in antiviral therapy. This research provides insights into the design and development of new antiviral agents based on quinazolinone frameworks, offering promising avenues for the treatment of viral diseases (Luo et al., 2012).

Eigenschaften

IUPAC Name

N-cyclohexyl-3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O2S/c27-18-12-10-17(11-13-18)16-34-26-30-21-9-5-4-8-20(21)24-29-22(25(33)31(24)26)14-15-23(32)28-19-6-2-1-3-7-19/h4-5,8-13,19,22H,1-3,6-7,14-16H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMYVTVYGNKWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.